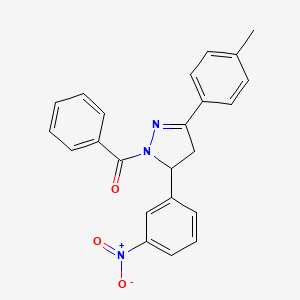
Methyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(2,4-Dimetoxi fenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo es un complejo compuesto orgánico con una estructura única que incluye un núcleo de quinolina, múltiples grupos metoxi y un éster carboxilato
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(2,4-Dimetoxi fenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo generalmente implica reacciones orgánicas de varios pasos. Un método común incluye la reacción de Biginelli, que es una reacción de tres componentes que involucra un aldehído, un β-ceto éster y urea en condiciones ácidas . Las condiciones de reacción a menudo requieren reflujo en etanol con un catalizador como el ácido p-toluensulfónico (PTSA).
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y la optimización de las condiciones de reacción pueden mejorar el rendimiento y la pureza. Los catalizadores y los solventes se eligen para minimizar el impacto ambiental y el costo.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(2,4-Dimetoxi fenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los grupos metoxi se pueden oxidar para formar quinonas correspondientes.
Reducción: El grupo carbonilo se puede reducir para formar alcoholes.
Sustitución: Los grupos metoxi se pueden sustituir por otros grupos funcionales a través de reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio (KMnO₄) u óxido de cromo (CrO₃) en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Reactivos como hidruro de sodio (NaH) o ácidos/bases fuertes dependiendo de la sustitución deseada.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El 4-(2,4-Dimetoxi fenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción del 4-(2,4-Dimetoxi fenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(2,4-Dimetoxi fenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de etilo
- 1-(2,4-Dimetoxi fenil)metil-4-(hidroximetil)pirrolidin-2-ona
Unicidad
El 4-(2,4-Dimetoxi fenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo es único debido a su estructura específica del núcleo de quinolina y la presencia de múltiples grupos funcionales, lo que proporciona una amplia gama de reactividad y posibles aplicaciones. Su combinación distintiva de propiedades lo convierte en un compuesto valioso para diversos fines científicos e industriales.
Propiedades
Fórmula molecular |
C22H27NO5 |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
methyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C22H27NO5/c1-12-18(21(25)28-6)19(14-8-7-13(26-4)9-17(14)27-5)20-15(23-12)10-22(2,3)11-16(20)24/h7-9,19,23H,10-11H2,1-6H3 |
Clave InChI |
LEYOUFPUSBETTA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)OC)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-2-heptyl-5-imino-6-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647707.png)

![(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647711.png)
![3-(Benzylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B11647717.png)
![2-[(4-{(E)-[5-(4-methylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11647723.png)
![3,4-Bis({[4-(acetyloxy)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11647726.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-nitrophenyl)-3-phenylpropanamide (non-preferred name)](/img/structure/B11647728.png)
![4-[(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)amino]phenol](/img/structure/B11647737.png)
![2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorophenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11647745.png)
![ethyl (2Z)-2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11647753.png)
![2-[2-Oxo-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-[1,2]dithiolo[3,4-c]quinolin-5-yl)-ethyl]-isoindole-1,3-dione](/img/structure/B11647759.png)
![N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,5-dimethoxyaniline](/img/structure/B11647761.png)
![N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B11647762.png)
![(5E)-5-(3-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647763.png)
